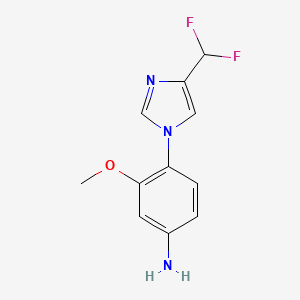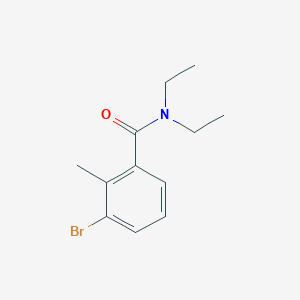
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine is a compound that features a piperazine ring substituted with a formyl group on one phenyl ring and a pyridyl group on the other
Vorbereitungsmethoden
The synthesis of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine typically involves the reaction of 4-formylphenylboronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridyl group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridines .
Wissenschaftliche Forschungsanwendungen
1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the pyridyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(4-Formylphenyl)-4-(pyridin-4-yl)piperazine include:
1-(4-Formylphenyl)-4-(2-pyridyl)piperazine: This compound has a similar structure but with the pyridyl group in the 2-position, which can lead to different reactivity and biological activity.
1-(4-Formylphenyl)-4-(3-pyridyl)piperazine:
1-(4-Carboxyphenyl)-4-(4-pyridyl)piperazine: This compound has a carboxyl group instead of a formyl group, which can significantly alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C16H17N3O |
|---|---|
Molekulargewicht |
267.33 g/mol |
IUPAC-Name |
4-(4-pyridin-4-ylpiperazin-1-yl)benzaldehyde |
InChI |
InChI=1S/C16H17N3O/c20-13-14-1-3-15(4-2-14)18-9-11-19(12-10-18)16-5-7-17-8-6-16/h1-8,13H,9-12H2 |
InChI-Schlüssel |
SERCEXOFMLDXKE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2=CC=C(C=C2)C=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5'-chloro-3'-nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid methyl ester](/img/structure/B8440332.png)






![4-(4-Cyclopropyl-5-methanesulfonyl-4H-[1,2,4]triazol-3-yl)-pyridine](/img/structure/B8440378.png)



![Rac-n-[1-(3,4-dichloro-phenyl)-ethyl]-3-fluoro-benzamide](/img/structure/B8440418.png)
![Methyl 4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate](/img/structure/B8440420.png)

